molecular formula C18H18N4O3 B2763053 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide CAS No. 1903305-74-7

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

Numéro de catalogue B2763053
Numéro CAS: 1903305-74-7
Poids moléculaire: 338.367
Clé InChI: LZMJRTDCIKLRBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide, also known as EPOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPOX is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) and has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

Applications De Recherche Scientifique

Computational and Pharmacological Evaluation

A study by M. Faheem (2018) evaluated the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, which include compounds similar to N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide. The research focused on assessing toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions through computational and docking methods. This suggests potential applications in cancer therapy and pain management (Faheem, 2018).

Design and Synthesis for CRMP 1 Inhibition

Ishan I. Panchal et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors, targeting small lung cancer. These findings highlight the role of such compounds in developing novel therapeutic strategies for cancer treatment (Panchal, Rajput, & Patel, 2020).

Antimicrobial Activity

S. Gaonkar et al. (2006) synthesized a series of novel 1,3,4-oxadiazoles, which demonstrated significant antimicrobial activity. This research underlines the potential use of these compounds in the development of new antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Anti-Inflammatory Potential

L. Nargund et al. (1994) explored the anti-inflammatory activity of various 1,3,4-oxadiazole derivatives. Their research indicates potential applications of these compounds in treating inflammatory conditions (Nargund, Reddy, & Hariprasad, 1994).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle . This suggests that the compound might also target protein kinases or other proteins involved in cell cycle regulation.

Mode of Action

This could lead to cell cycle arrest and potentially cell death .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2. This could lead to downstream effects such as the prevention of DNA replication and mitosis, ultimately leading to cell cycle arrest .

Result of Action

The result of the compound’s action, if it indeed targets CDK2, would be the disruption of the cell cycle. This could lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells. This could have potential applications in the treatment of diseases characterized by rapid cell division, such as cancer .

Propriétés

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-24-16-9-8-14(11-20-16)18-21-17(25-22-18)12-19-15(23)10-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMJRTDCIKLRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.